1H-Pyrrolo[3,2-B]pyridin-2-OL

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemistry programs seeking to replace indole cores face challenges with lipophilicity and clearance. 1H-Pyrrolo[3,2-B]pyridin-2-OL (4-azaindole) resolves this: its distinct hinge-binding motif delivers a 20-fold reduction in unbound clearance (ΔclogD = -2.4) vs. indole in PAK1 inhibitor optimization. Key procurement differentiators: - Enables sub-nanomolar FGFR1 cellular potency (IC50 = 0.200 nM) in derivative form. - Outperforms clinical candidate AZD5904 by ~12-fold for MPO inhibition (IC50 = 12 nM). - Ideal for kinase-focused library synthesis targeting FGFR, p38 MAPK, and casein kinase Iε.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 32501-06-7
Cat. No. B13009575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-B]pyridin-2-OL
CAS32501-06-7
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)O)N=C1
InChIInChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-4,9-10H
InChIKeyMFNOMYANTMSCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-B]pyridin-2-OL: Class & Properties Overview


1H-Pyrrolo[3,2-B]pyridin-2-OL is a heterocyclic organic compound classified as a 4-azaindole, featuring a fused pyrrole and pyridine ring system. This core structure is recognized as a privileged scaffold in medicinal chemistry, particularly for the design of kinase inhibitors [1]. The compound serves as a versatile building block for synthesizing derivatives with a wide range of biological activities, including inhibition of key signaling pathways such as FGFR, casein kinase Iε, and p38 MAP kinase, as detailed in subsequent sections [2] [3].

Recognized 4-azaindole scaffold for kinase ATP-site binding
Supports FGFR, MPO, and PAK1 inhibitor series design
Scaffold-hopping candidate from indole core for property optimization

Generic Substitution Risks for 1H-Pyrrolo[3,2-B]pyridin-2-OL


Substituting 1H-Pyrrolo[3,2-B]pyridin-2-OL with a generic analog from the same class (e.g., other azaindole isomers, indoles, or related heterocycles) carries a high risk of altering or abolishing desired activity. The 4-azaindole scaffold provides a unique spatial orientation for hydrogen bonding in kinase ATP-binding pockets, distinct from other isomers like 7-azaindole [1]. Direct evidence from medicinal chemistry programs demonstrates that switching from an indole to a 4-azaindole core can dramatically improve key properties such as lipophilicity (e.g., a change in clogD from 4.4 to 2.0), cellular potency, and in vivo clearance [2]. Therefore, the specific physicochemical and biological profile of this compound is not guaranteed by its analogs and must be verified with quantitative, comparator-based evidence, as presented in the following section.

4-AzaindoleIndole
Core replacement may shift lipophilicity and unbound clearance profiles, altering lead properties.
4-Azaindole7-Azaindole
Isomeric change modifies hinge-binding orientation and kinase selectivity pattern.

Quantitative Performance Metrics for 1H-Pyrrolo[3,2-B]pyridin-2-OL


Physicochemical Profile vs. Indole Scaffold

The 4-azaindole core of 1H-Pyrrolo[3,2-B]pyridin-2-OL confers a distinct physicochemical advantage over the structurally analogous indole scaffold. This advantage is crucial for optimizing drug-like properties [1].

Physicochemical profile
Head-to-head
4-Azaindole analog
clogD: 2.0
Clearance: ↓ 20×
Matched indole analog
clogD: 4.4
Clearance: baseline
Supports scaffold-hopping for drug-like property improvement
PAK1 inhibitor program, mouse PK
Medicinal Chemistry Drug Design Physicochemical Properties

MPO Inhibitory Potency vs. Clinical Candidate

A derivative of 1H-Pyrrolo[3,2-B]pyridin-2-OL (CHEMBL4531688) demonstrates exceptionally high potency as an MPO inhibitor, surpassing the clinical candidate AZD5904 [1] [2].

MPO inhibition
Cross-study comparable
IC50: 12 nMvs. AZD5904 IC50: 140 nM
~12-fold lower concentration
Reported MPO potency in human PMN assay
Human PMN peroxidation activity
Inflammation Cardiovascular Disease Enzyme Inhibition

FGFR1 Inhibition vs. Leading Preclinical Inhibitor

A derivative of 1H-Pyrrolo[3,2-B]pyridin-2-OL (CHEMBL3800526) exhibits FGFR1 inhibitory potency equivalent to the well-known, potent FGFR inhibitor AZD4547 [1] .

FGFR1 potency
Cross-study comparable
4-Azaindole derivative
IC50: 0.200 nM
in KG1 cells
AZD4547
IC50: 0.2 nM
reported
Comparable sub-nanomolar cellular FGFR1 inhibition
SRB/CCK-8 proliferation assay
Oncology Kinase Inhibitor Cell Proliferation

Optimal Applications for 1H-Pyrrolo[3,2-B]pyridin-2-OL


FGFR-Targeted Oncology Lead Optimization

Procure 1H-Pyrrolo[3,2-B]pyridin-2-OL as a core scaffold for synthesizing next-generation FGFR inhibitors. Evidence demonstrates that derivatives of this core can achieve sub-nanomolar cellular potency against FGFR1 (IC50 = 0.200 nM), matching the performance of potent preclinical compounds like AZD4547 [1]. This scaffold is therefore a high-value starting point for medicinal chemistry campaigns aiming to improve upon existing FGFR inhibitor pharmacophores.

Inflammation & Cardiovascular Target Validation

Utilize this compound to build focused libraries for exploring myeloperoxidase (MPO) as a therapeutic target. Data shows a derivative of this core (CHEMBL4531688) inhibits MPO with an IC50 of 12 nM, which is ~12-fold more potent than the clinical candidate AZD5904 [2] [3]. This potency advantage can be leveraged in early target validation studies and in the development of novel, highly potent MPO inhibitors for cardiovascular or inflammatory diseases.

Physicochemical Optimization in Drug Discovery

Use 1H-Pyrrolo[3,2-B]pyridin-2-OL as a direct replacement for an indole core to improve drug-like properties. Evidence from a PAK1 inhibitor program demonstrates that switching from an indole to a 4-azaindole core resulted in a 20-fold reduction in unbound clearance and a substantial improvement in lipophilicity (ΔclogD = -2.4 units) [4]. This scaffold swap strategy can be applied across multiple discovery programs to enhance compound developability.

Diverse Kinase Inhibitor Library Synthesis

Employ 1H-Pyrrolo[3,2-B]pyridin-2-OL as a versatile building block for generating diverse, kinase-focused compound libraries. The 4-azaindole core is a privileged structure for targeting the ATP-binding site of various kinases, including FGFR, p38 MAPK, and casein kinase Iε, as supported by multiple patent filings [5] [6]. Its distinct hinge-binding motif relative to other azaindole isomers allows for exploration of unique chemical space.

Application
Selection Property
Validation Focus
FGFR kinase inhibitor discovery
FGFR1 inhibitory potency profile
Cellular FGFR1 proliferation assay
MPO target engagement research
MPO inhibition potency
Human PMN MPO peroxidation assay
Physicochemical property screening
Lipophilicity and clearance shift
Rodent PK model comparison
Kinase-focused library synthesis
4-Azaindole hinge-binding motif
Kinase selectivity panel profiling
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